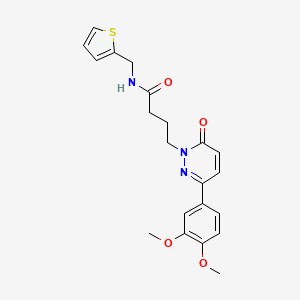

N-(Thiophen-2-ylmethyl)-4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.

BenchChem offers high-quality 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielles Ziel

Die Verbindung wurde als potenzielles antibakterielles Ziel untersucht. Insbesondere interagiert sie mit einem Schlüsselenzym namens 3,4-Dihydroxy-2-butanon-4-phosphat-Synthase (DHBPs). DHBPs spielen eine entscheidende Rolle bei der Biosynthese von Riboflavin (Vitamin B12). In Bakterien ist Riboflavin für das Überleben und Wachstum unerlässlich. Wenn Bakterien nicht genügend Riboflavin aus ihrer Umgebung aufnehmen können, müssen sie es intern synthetisieren. DHBPs wandeln Ribulose-5-phosphat (Ru5P) in 3,4-Dihydroxy-2-butanon-4-phosphat (DHBP) und Formiat um, die entscheidende Vorläufer für die Riboflavin-Synthese sind. Da Menschen die Fähigkeit zur Synthese von Riboflavin nicht besitzen, werden Enzyme wie DHBPs, die an der Riboflavin-Biosynthese beteiligt sind, zu potenziellen Zielen für antibakterielle Medikamente .

Strukturbiologie und Wirkstoffdesign

Das Verständnis der dreidimensionalen Struktur von DHBPs ist unerlässlich für die Entwicklung neuer antibakterieller Wirkstoffe. Durch Klonierung, Expression und Reinigung von DHBPs aus Streptococcus pneumoniae können Forscher deren Struktur analysieren und potenzielle Bindungsstellen für Wirkstoffmoleküle identifizieren. Dieses Wissen dient als Grundlage für strukturbasiertes Wirkstoffdesign, das darauf abzielt, Antibiotika der nächsten Generation zu entwickeln, die DHBPs spezifisch hemmen .

Studien zum Stoffwechselweg

Die Untersuchung der Rolle dieser Verbindung bei der Riboflavin-Biosynthese liefert Erkenntnisse über Stoffwechselwege. Forscher untersuchen, wie DHBPs mit anderen Enzymen und Metaboliten innerhalb des Riboflavin-Wegs interagieren. Die aus diesen Studien gewonnenen Erkenntnisse tragen zu unserem Verständnis des mikrobiellen Metabolismus bei und können zu innovativen therapeutischen Strategien führen .

Enzymkinetik

DHBPs zeigen enzymatische Aktivität in Gegenwart von Magnesiumionen (Mg2+). Unter optimalen Bedingungen (25°C und pH 7,5) wandeln DHBPs Ribulose-5-phosphat effizient in DHBP und Formiat um. Detaillierte kinetische Studien helfen, den katalytischen Mechanismus und die Substratspezifität von DHBPs zu entschlüsseln, was wertvolle Informationen für die Wirkstoffentwicklung liefert .

Synthetische Biologie

Forscher untersuchen das Potenzial von DHBPs in Anwendungen der synthetischen Biologie. Durch die Manipulation des Riboflavin-Biosynthesewegs können sie die Riboflavinproduktion steigern oder Bakterien so verändern, dass sie andere wertvolle Verbindungen produzieren. DHBPs spielen in diesen Bestrebungen eine zentrale Rolle und machen sie zu einem interessanten Thema in der Forschung zur synthetischen Biologie .

Ernährungswissenschaft

Riboflavin ist ein essentieller Nährstoff für den Menschen und ist an verschiedenen Stoffwechselprozessen beteiligt. Obwohl wir Riboflavin selbst nicht synthetisieren können, liefert das Verständnis seiner Biosynthese in Bakterien Einblicke in den Nährstoffbedarf. Darüber hinaus kann die Untersuchung von DHBPs Möglichkeiten aufdecken, die Riboflavinverfügbarkeit in Nahrungsquellen oder Nahrungsergänzungsmitteln zu verbessern .

Zusammenfassend lässt sich sagen, dass die Anwendungen dieser Verbindung über die antibakterielle Forschung hinausgehen und Strukturbiologie, Stoffwechselstudien, Enzymkinetik, synthetische Biologie und Ernährungswissenschaft umfassen. Ihre vielseitigen Eigenschaften machen sie zu einem faszinierenden Thema für weitere Untersuchungen und potenzielle therapeutische Entwicklungen. 🌟

Eigenschaften

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-27-18-9-7-15(13-19(18)28-2)17-8-10-21(26)24(23-17)11-3-6-20(25)22-14-16-5-4-12-29-16/h4-5,7-10,12-13H,3,6,11,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWIQGWWORPXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2580343.png)

![Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2580345.png)

![2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2580348.png)

![4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2580351.png)

![2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2580354.png)

![2-{[1,1'-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE](/img/structure/B2580355.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide](/img/structure/B2580361.png)

![N-(3,5-dimethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2580362.png)